
1-(Bromomethyl)-1-isopentylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-isopentylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopentane ring, which is further substituted with an isopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-isopentylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopentylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-isopentylcyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by another group.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with an iodide ion.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Nucleophilic Substitution: Products include various substituted cyclopentanes depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation: Oxidized derivatives such as alcohols or ketones can be formed.
科学的研究の応用
1-(Bromomethyl)-1-isopentylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems
作用機序
The mechanism of action of 1-(Bromomethyl)-1-isopentylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form a highly reactive carbocation intermediate, which can then react with various nucleophiles. This reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but attached to a benzene ring instead of a cyclopentane ring.
1-Bromohexane: A straight-chain alkyl bromide with similar reactivity but different structural properties.
Uniqueness
1-(Bromomethyl)-1-isopentylcyclopentane is unique due to its cyclopentane ring structure combined with an isopentyl group, which imparts distinct steric and electronic properties. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to linear or aromatic bromides.
特性
分子式 |
C11H21Br |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(3-methylbutyl)cyclopentane |
InChI |
InChI=1S/C11H21Br/c1-10(2)5-8-11(9-12)6-3-4-7-11/h10H,3-9H2,1-2H3 |
InChIキー |
HXJMFNZVDMXDKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1(CCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)

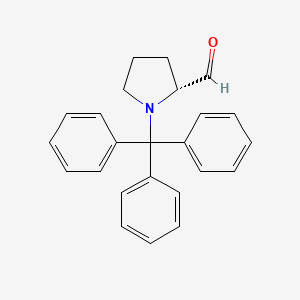


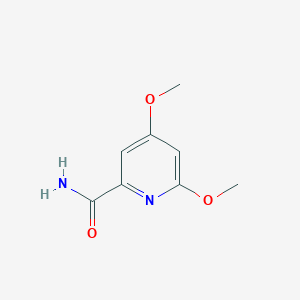
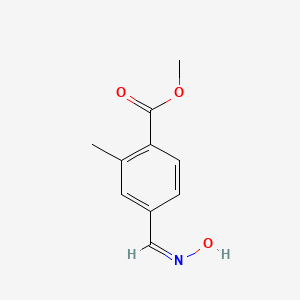
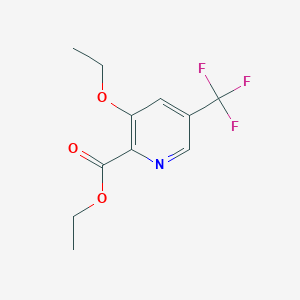

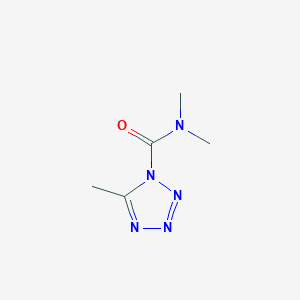

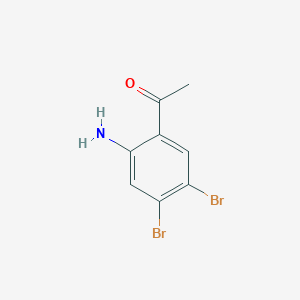
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
